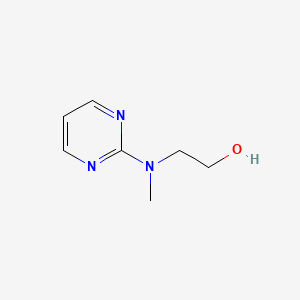
2-(Methyl(pyrimidin-2-yl)amino)ethanol
Cat. No. B8783736
Key on ui cas rn:
122320-79-0
M. Wt: 153.18 g/mol
InChI Key: UUTYBKYADBUNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06924300B2
Procedure details


A mixture of 2-chloropyrimidine (20.8 g) and 2-(methylamino)ethanol (180 ml) was heated at 120° C. for 15 hours and concentrated. The residue was dissolved in ethyl acetate, washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was distilled under reduced pressure to obtain 2-(methyl-2-pyrimidylamino)ethanol (24.6 g, yield 88%) as a colorless oil. b.p. 130-132° C./1-1.5 mmHg


Yield
88%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][NH:9][CH2:10][CH2:11][OH:12]>>[CH3:8][N:9]([C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH2:10][CH2:11][OH:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=N1
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous saturated solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCO)C1=NC=CC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.6 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
